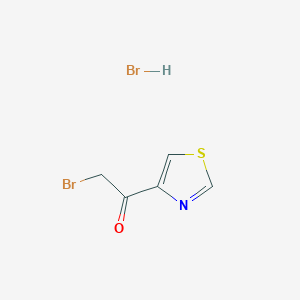

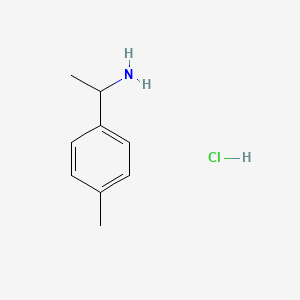

![molecular formula C8H5BrN2O2 B1377999 7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid CAS No. 1352393-84-0](/img/structure/B1377999.png)

7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid

Overview

Description

7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H9BrN2O2 . It is an ethyl ester derivative of 5-bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid and belongs to the class of pyrazolo[1,5-A]pyridine compounds .

Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyridine derivatives has been achieved through various methods. A TEMPO-mediated [3 + 2] annulation–aromatization protocol has been developed for the preparation of pyrazolo[1,5-A]pyridines from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-A]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis

The molecular structure of 7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid is represented by the InChI code1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-8(7)4-3-5-9(13)11/h3-6H,2H2,1H3 . The compound has a molecular weight of 269.1 . Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-A]pyridine derivatives have been studied. For instance, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-A]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis

7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid is a white solid .Scientific Research Applications

Pharmaceutical Applications

Pyrazolopyridines, which include the core structure of our compound, have been evaluated for their potential in pharmaceutical products. They exhibit a range of biological activities including antibacterial , antiviral , antifungal , and antitumor properties .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives through 1,3-dipolar cycloaddition reactions. These derivatives have potential applications in developing new medicinal compounds .

Tuberculosis Treatment Research

Imidazo[1,2-a]pyridine analogues, which are structurally related to our compound, have shown promise in treating tuberculosis. This suggests potential research applications of our compound in TB treatment models .

Optical Applications

A family of pyrazolo[1,5-a]pyrimidines has been identified for optical applications due to their tunable photophysical properties. This indicates that our compound could be explored for its optical characteristics .

Structural Modifications for Drug Design

The main synthesis route allows for versatile structural modifications at multiple positions on the pyrazolo[1,5-a]pyrimidine framework. This flexibility is crucial for drug design and development .

Synthesis of Heterocyclic Compounds

The compound can be used to synthesize a variety of heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines, which have applications in chemical research and drug discovery .

Future Directions

The future directions for the study of 7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the modification of marketed drugs including Loratadine, Abiraterone, and Metochalcone, and a one-pot three-step gram scale synthesis of key intermediate for the preparation of Selpercatinib were demonstrated .

Mechanism of Action

- Upon activation by NGF, TRKA phosphorylates downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which regulate cell proliferation, differentiation, and survival .

- By interfering with TRKA-mediated pathways, the compound disrupts cell growth and survival mechanisms .

- Impact on Bioavailability : High stability and low inhibitory activity against CYP2C9 enhance bioavailability .

Target of Action (TRKA)

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

properties

IUPAC Name |

7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQQUPJRJKYUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

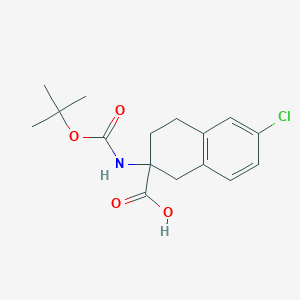

![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1377917.png)

![4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine](/img/structure/B1377922.png)

![[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid](/img/structure/B1377924.png)

![Boc-D-threo-3-(benzo[1,3]dioxol-5-yl)serine](/img/structure/B1377927.png)

![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)

![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)

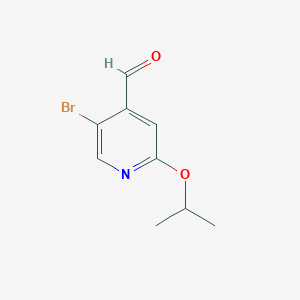

![7-Bromopyrido[3,4-b]pyrazine](/img/structure/B1377934.png)

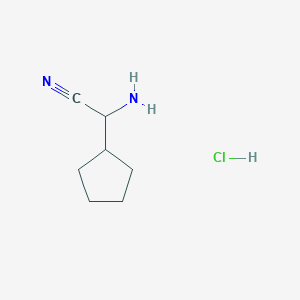

![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)